Cas no 180207-86-7 (N-(3-fluorobenzyl)formamide)

N-(3-fluorobenzyl)formamide 化学的及び物理的性質
名前と識別子
-
- N-(3-fluorobenzyl)formamide
- Formamide,N-[(3-fluorophenyl)methyl]-
- N-[(3-fluorophenyl)methyl]formamide
- ForMaMide,N-[(3-fluorophenyl)Methyl
- N-[(3-FLUOROPHENYL)METHYL]-FORMAMIDE
- Formamide, N-[(3-fluorophenyl)methyl]- (9CI)
- AKOS014323888
- DTXSID30442979
- SCHEMBL2402440
- A881145
- 180207-86-7
- Y10034
-
- MDL: MFCD21121209
- インチ: InChI=1S/C8H8FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11)
- InChIKey: KOWSBYDGBOMGAC-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(CNC=O)=C1
計算された属性
- せいみつぶんしりょう: 153.05904
- どういたいしつりょう: 153.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 29.1
N-(3-fluorobenzyl)formamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12130832-5g |
N-(3-Fluorobenzyl)formamide |
180207-86-7 | 97% | 5g |
$757 | 2024-07-24 | |
Ambeed | A223200-1g |
N-(3-Fluorobenzyl)formamide |
180207-86-7 | 97% | 1g |
$275.0 | 2024-07-28 | |
Fluorochem | 209130-1g |
N-(3-fluorobenzyl)formamide |
180207-86-7 | 95% | 1g |
£554.00 | 2022-03-01 | |
Alichem | A019139687-5g |
N-(3-Fluorobenzyl)formamide |
180207-86-7 | 97% | 5g |
597.52 USD | 2021-06-16 | |
Fluorochem | 209130-250mg |
N-(3-fluorobenzyl)formamide |
180207-86-7 | 95% | 250mg |
£222.00 | 2022-03-01 | |
Fluorochem | 209130-5g |
N-(3-fluorobenzyl)formamide |
180207-86-7 | 95% | 5g |
£1661.00 | 2022-03-01 |
N-(3-fluorobenzyl)formamide 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
N-(3-fluorobenzyl)formamideに関する追加情報
Comprehensive Overview of N-(3-fluorobenzyl)formamide (CAS No. 180207-86-7): Properties, Applications, and Industry Insights
N-(3-fluorobenzyl)formamide (CAS No. 180207-86-7) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. As a derivative of formamide, this compound features a 3-fluorobenzyl group, which enhances its reactivity and potential applications in drug discovery. Researchers are increasingly exploring its role as a building block for small-molecule therapeutics, particularly in targeting kinase inhibitors and GPCR modulators, two hot topics in modern medicinal chemistry.
The compound's molecular formula, C8H8FNO, and its fluorine-substituted aromatic ring make it a valuable intermediate in structure-activity relationship (SAR) studies. Fluorination is a key strategy in drug design, as highlighted by the rise of fluorinated pharmaceuticals like Prozac and Lexapro. Users searching for "fluorine in drug design" or "benefits of fluorinated compounds" will find N-(3-fluorobenzyl)formamide relevant due to its potential to improve metabolic stability and bioavailability.
In addition to pharmaceuticals, CAS No. 180207-86-7 has applications in material science, particularly in the synthesis of advanced polymers and liquid crystals. Its ability to participate in hydrogen bonding and dipole-dipole interactions makes it useful for designing high-performance materials. Recent trends in "smart materials" and "sustainable chemistry" have spurred interest in such fluorinated intermediates, aligning with industry demands for eco-friendly innovations.
From a synthetic perspective, N-(3-fluorobenzyl)formamide is typically prepared via amide coupling reactions between 3-fluorobenzylamine and formic acid derivatives. This process is often optimized for high-yield production, a common search query among organic chemists. The compound's purity (>98%) and stability under standard conditions make it a reliable candidate for scale-up synthesis, another trending topic in process chemistry forums.
Analytical characterization of 180207-86-7 involves techniques like NMR spectroscopy (notably 19F-NMR for fluorine detection), HPLC-MS, and FTIR. These methods are frequently searched alongside "compound characterization techniques" or "quality control in organic synthesis," reflecting user interest in robust analytical workflows. The compound's melting point (≈90–92°C) and solubility profile (soluble in DMSO, methanol) are critical data points for lab applications.
Emerging discussions about green chemistry have also put N-(3-fluorobenzyl)formamide in the spotlight. Researchers are investigating catalyst-free synthesis routes and biodegradable alternatives for fluorinated compounds, addressing concerns about environmental persistence. This aligns with search trends like "green synthesis of fluorinated compounds" and "sustainable organofluorine chemistry," demonstrating the compound's relevance to contemporary challenges.
In conclusion, N-(3-fluorobenzyl)formamide (CAS No. 180207-86-7) represents a versatile tool in both pharmaceutical development and material science. Its fluorinated structure, synthetic accessibility, and broad applicability position it as a compound of enduring interest. As AI-driven drug discovery (AI in cheminformatics) and automated synthesis platforms gain traction, demand for such specialized intermediates is expected to grow, making this compound a staple in future research endeavors.
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